Home > Products > Building Blocks P3379 > 6-(Bromomethyl)-9H-purine
6-(Bromomethyl)-9H-purine - 14225-98-0

6-(Bromomethyl)-9H-purine

Catalog Number: EVT-1186593
CAS Number: 14225-98-0
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-Phenylpiperazine-1-yl)-9-(β-D-ribofuranosyl)-9H-purine-5’-O-phosphate

  • Compound Description: This compound is a synthesized phosphate derivative of 6-(4-Phenylpiperazine-1-yl)-9-(β-D-ribofuranosyl)-9H-purine. It is designed as a potential antimetabolite, aiming to disrupt the synthesis of nucleic acids in cancer cells. []
  • Relevance: This compound shares the core 9H-purine structure with 6-(Bromomethyl)-9H-purine. The variations lie in the substitutions at the 6th and 9th positions of the purine ring. This compound highlights the modification potential of the purine scaffold for developing therapeutic agents. []

9-Cinnamyl-9H-purine Derivatives

  • Compound Description: This class of compounds, inspired by resveratrol and curcumin, acts as TLR4/MyD88/NF-κB pathway inhibitors and exhibits anti-inflammatory effects. [] Specifically, compound 5e within this class demonstrates significant inhibition of nitric oxide production in LPS-induced macrophages and reduces pro-inflammatory cytokine levels. []
  • Relevance: These derivatives share the core 9H-purine structure with 6-(Bromomethyl)-9H-purine, differing in the substitution at the 9th position. The presence of the cinnamyl group in these derivatives, instead of the bromomethyl group in 6-(Bromomethyl)-9H-purine, highlights a structural variation that impacts biological activity. []

9-Benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine

  • Compound Description: This compound, a novel 9-benzylpurine derivative, has undergone in silico studies to assess its drug-likeness properties, including bioavailability, physicochemical properties, and pharmacokinetics. [] Results indicate this compound exhibits promising drug-likeness characteristics for oral activity. []
  • Relevance: This compound and 6-(Bromomethyl)-9H-purine share the core 9H-purine structure. The differences in substitutions at the 2nd, 6th, and 9th positions of the purine ring demonstrate modifications that can influence drug-likeness properties. []

2-[(p-Fluorophenyl)amino]-6-substituted-9H-purine Analogues

  • Compound Description: This series of analogues was designed as CHK1 inhibitors, potentially useful in cancer treatment. [] Notably, compound b22 within this series shows potential for antitumor potentiation when combined with gemcitabine and can reverse gemcitabine-induced PD-L1 upregulation, suggesting a dual role in antitumor activity and immune response modulation. []
  • Relevance: These analogues, like 6-(Bromomethyl)-9H-purine, share the 9H-purine core structure. The modifications at the 2nd and 6th positions of the purine ring in these analogues, compared to 6-(Bromomethyl)-9H-purine, illustrate how structural alterations can lead to distinct biological activities and potential therapeutic applications. []
Source and Classification

6-(Bromomethyl)-9H-purine is a halogenated purine derivative, classified under purine analogs. Purines are a class of compounds that play critical roles in biochemistry, particularly in the structure of nucleic acids. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes like xanthine oxidase, which is involved in purine metabolism and oxidative stress responses .

Synthesis Analysis

The synthesis of 6-(bromomethyl)-9H-purine can be achieved through various methods, typically involving the bromination of 9H-purine derivatives. One common approach is to react 2,6-dichloro-9H-purine with bromomethyl groups under basic conditions. The general procedure involves:

  1. Reagents: 2,6-dichloro-9H-purine, bromomethyl reagent (like bromomethyl methyl ether), and a base such as potassium carbonate.
  2. Solvent: Dimethylformamide (DMF) is often used as the solvent due to its ability to dissolve both organic and inorganic compounds.
  3. Reaction Conditions: The mixture is stirred at room temperature for several hours (typically 12 hours), followed by filtration and purification processes such as column chromatography to isolate the desired product .
Molecular Structure Analysis

The molecular formula for 6-(bromomethyl)-9H-purine is C₈H₈BrN₅. The compound features a purine ring system, which consists of a fused imidazole and pyrimidine ring. The bromomethyl group is attached at the 6-position of the purine ring, which significantly influences its chemical reactivity and biological activity.

  • Key Structural Features:
    • Purine Core: A bicyclic structure that contributes to its biological functions.
    • Bromomethyl Group: This halogenated substituent enhances the compound's electrophilic character, making it a potential inhibitor for various enzymatic reactions.

The structural integrity and electronic properties of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence and position of substituents .

Chemical Reactions Analysis

6-(Bromomethyl)-9H-purine participates in several chemical reactions, primarily involving its halogen substituent. Key reactions include:

  1. Reductive Debromination: Catalyzed by xanthine oxidase, this reaction leads to the formation of 6-methylpurine while modifying the enzyme's flavin adenine dinucleotide (FAD) component .
  2. Hydroxylation: Under aerobic conditions, xanthine oxidase can oxidize this compound to produce hydroxylated derivatives, which may exhibit different biological activities compared to the parent compound .
  3. Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles under appropriate conditions, leading to diverse derivatives with potential pharmacological applications.
Mechanism of Action

The mechanism of action of 6-(bromomethyl)-9H-purine primarily involves its interaction with xanthine oxidase. Upon binding to the enzyme, it undergoes oxidative modification leading to enzyme inhibition. The process can be summarized as follows:

  1. Binding: The compound binds to the active site of xanthine oxidase.
  2. Modification: The FAD cofactor within the enzyme undergoes covalent modification due to the electrophilic nature of the bromomethyl group.
  3. Inhibition: This modification leads to a time-dependent inhibition of enzyme activity, affecting purine metabolism and potentially reducing oxidative stress .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(bromomethyl)-9H-purine include:

Applications

6-(Bromomethyl)-9H-purine has several scientific applications:

  1. Enzyme Inhibition Studies: Used extensively in research focused on xanthine oxidase inhibition, providing insights into oxidative stress-related diseases.
  2. Drug Development: As a precursor or lead compound for synthesizing novel purine derivatives with potential therapeutic effects against cancer and inflammatory diseases.
  3. Biochemical Research: Investigated for its role in metabolic pathways involving purines, contributing to our understanding of cellular processes.
Chemical Identification and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 6-(bromomethyl)-9H-purine, unambiguously defining its core structure and substituent position. The parent heterocycle is 9H-purine, indicating the purine ring system with hydrogen preferentially located at the N9 position. The prefix 6-(bromomethyl) specifies a bromomethyl group (–CH₂Br) attached to the purine’s C6 carbon atom. This nomenclature adheres to Rule B-1.32 of the IUPAC Blue Book for fused heterocyclic systems and Rule C-14.13 for halogenated derivatives [1] [3] [6].

The molecular formula C₆H₅BrN₄ reveals the elemental composition:

  • Carbon (C): 6 atoms
  • Hydrogen (H): 5 atoms
  • Bromine (Br): 1 atom
  • Nitrogen (N): 4 atoms

Key molecular descriptors include:

  • Molecular weight: 213.03 g/mol, calculated from atomic masses [3] [6].
  • SMILES notation: BrCC1=C2N=CNC2=NC=N1, encoding the atom connectivity and bromomethyl attachment [3].
  • Ring system: Bicyclic, comprising a pyrimidine ring fused with an imidazole ring.

Table 1: Atomic Composition and Physicochemical Identifiers

PropertyValue
CAS Registry Number14225-98-0
Empirical FormulaC₆H₅BrN₄
Exact Molecular Mass211.9708 Da
Heavy Atom Count11
XLogP (Partition Coefficient)0.66 (predicted)

Structural Elucidation via Spectroscopic Techniques

While experimental spectral data for 6-(bromomethyl)-9H-purine is limited in the provided sources, its structural features can be inferred from analogous purine derivatives and fundamental spectroscopic principles:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: Expected signals include:
  • Singlet at δ 4.5–4.8 ppm for the bromomethyl (–CH₂Br) protons, shifted downfield due to the electronegative bromine.
  • Downfield singlets between δ 8.5–9.0 ppm for H2 and H8 of the purine ring, with H2 typically more deshielded.
  • The absence of a C6 proton signal confirms substitution at this position [1] [6].
  • ¹³C NMR: Predicted resonances:
  • C6 carbon at δ 145–155 ppm (aryl carbon).– Bromomethyl carbon (–CH₂Br) at δ 25–35 ppm.
  • Purine C2, C4, C5, and C8 carbons between δ 120–160 ppm.

  • Infrared (IR) Spectroscopy:

  • Strong absorption at 550–650 cm⁻¹ (C-Br stretch).
  • C-H stretches near 2900–3000 cm⁻¹ (aliphatic CH₂).
  • Purine ring vibrations: 1500–1600 cm⁻¹ (C=C/C=N), and 3100–3150 cm⁻¹ (aromatic C-H) [3] [6].

  • Mass Spectrometry (MS):

  • Molecular ion peak: m/z 212/214 ([M]⁺, isotopic doublet from ⁷⁹Br/⁸¹Br).
  • Diagnostic fragments:
  • m/z 133/135 (loss of –CH₂Br, [purine-H]⁺).
  • m/z 77 (purine ring after Br loss and rearrangement) [1] [3].

Tautomeric Forms and Regiochemical Stability

The 9H-purine nomenclature specifies the predominant tautomer where hydrogen resides at N9, essential for biological activity and chemical reactivity. However, minor 7H-tautomeric forms may exist in equilibrium:

Table 2: Tautomeric and Regioisomeric Stability

FormEnergy Relative to 9H (kcal/mol)Stability Factors
9H-Tautomer0 (reference)- Maximal aromaticity across both rings- No lone pair disruption at N9- Thermodynamic control
7H-Tautomer+3–5 (estimated)- Reduced resonance in imidazole ring- Steric repulsion at N7- Kinetically disfavored

The bromomethyl substituent at C6 influences tautomerism:

  • Electronic effect: The electron-withdrawing bromine reduces electron density at C6, stabilizing the N9-H bond through inductive effects.
  • Steric considerations: The –CH₂Br group minimally impacts ring planarity but may hinder solvation at N7.
  • Regioselectivity in alkylation: Reactions at N9 are favored kinetically and thermodynamically over N7, as validated by studies on purine alkylation dynamics [10]. Under Vorbrüggen conditions (e.g., silylation with SnCl₄ catalysis), N9-alkylation dominates due to lower activation energy, though N7 products can form under kinetic control [10].

Crystal Structure Analysis and X-ray Diffraction Studies

As of the current literature survey, no experimental crystal structure of 6-(bromomethyl)-9H-purine has been reported in public databases (e.g., Cambridge Structural Database, Protein Data Bank) [1] [3] [6]. Despite this absence, key structural parameters can be extrapolated:

  • Bond length predictions:
  • C6–CH₂ bond: ~1.49 Å (standard sp²–sp³ carbon bond).– C–Br bond: ~1.93–1.98 Å (typical C(sp³)-Br).
  • Purine ring bonds: C6-N1 (~1.34 Å), C6-N7 (~1.32 Å), reflecting bond order delocalization.
  • Angle analysis:
  • C5–C6–CH₂: ~120° (trigonal planar geometry at C6).
  • C6–CH₂–Br: ~110° (tetrahedral bending at methylene carbon).
  • Packing influences:
  • Bromine’s polarizability may drive halogen bonding (Br···N) or van der Waals interactions.– Purine ring stacking likely occurs via offset π-π interactions.

Computational models (DFT, MP2) predict a nearly planar purine ring with the bromomethyl group perpendicular to the plane to minimize steric clash. The bromine atom adopts a gauche conformation relative to the ring to reduce electrostatic repulsion. These predictions align with crystallographic data for analogous structures, such as 6-chloro-9H-purine (CSD refcode: CCLPUR10), which shows planarity deviations <5° [7]. Future X-ray studies should prioritize polymorphism screening due to potential Br···Br interactions influencing lattice stability.

Properties

CAS Number

14225-98-0

Product Name

6-(Bromomethyl)-9H-purine

IUPAC Name

6-(bromomethyl)-7H-purine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11)

InChI Key

KJRSLPCFTVMQGY-UHFFFAOYSA-N

SMILES

C1=NC2=NC=NC(=C2N1)CBr

Synonyms

6-(bromomethyl)-9H-purine
6-BMPU

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CBr

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.